(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481004
InChI: InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1
SMILES:
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63 g/mol

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17481004

Molecular Formula: C7H13ClF3NO

Molecular Weight: 219.63 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl -

Specification

Molecular Formula C7H13ClF3NO
Molecular Weight 219.63 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1
Standard InChI Key MHWJUXGGMHMCOP-QFWZMSBNSA-N
Isomeric SMILES C1CC(COC1)[C@H](C(F)(F)F)N.Cl
Canonical SMILES C1CC(COC1)C(C(F)(F)F)N.Cl

Introduction

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride is a complex organic compound that belongs to the class of trifluoromethylated amines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a tetrahydropyran ring, which contribute to its unique chemical and biological properties. The compound's chiral center at the carbon atom adjacent to the amine group is designated as (1R), indicating its specific stereochemistry.

Synthesis and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride typically involves several steps under controlled conditions. These reactions often require an inert atmosphere to prevent side reactions, and temperature control is crucial for optimizing yield. In industrial settings, continuous flow reactors may be employed to enhance efficiency and consistency in product quality.

Applications and Mechanism of Action

This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, influencing various biochemical pathways. The tetrahydropyran ring contributes structural stability and facilitates interactions with hydrophobic regions within proteins.

Application AreaDescription
Medicinal ChemistryPotential use in drug development due to its unique interactions with biological targets.
Material ScienceMay have applications in material innovations due to its chemical properties.

Chemical Reactivity and Analysis

The chemical reactivity of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride is attributed to the presence of the amino group and the trifluoromethyl group. Common analytical methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note:

Due to the lack of specific information on (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride in the provided sources, the article draws parallels with related compounds to provide a comprehensive overview.

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